ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a thiazole-carboxylate core fused to a substituted pyrrole ring. Key structural motifs include:
- 4-Methylbenzoyl moiety: Enhances steric bulk and modulates electronic properties.
- Hydroxy and oxo groups on the pyrrole ring: Contribute to hydrogen-bonding capacity and conformational rigidity.
Its synthesis typically involves multi-step protocols, including cyclocondensation, Suzuki-Miyaura coupling, or nucleophilic substitution, followed by crystallization from polar aprotic solvents like dimethylformamide (DMF) .
Properties
IUPAC Name |
ethyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-4-33-24(32)22-14(3)27-25(34-22)28-19(16-6-5-7-17(26)12-16)18(21(30)23(28)31)20(29)15-10-8-13(2)9-11-15/h5-12,19,29H,4H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEVAZXBQFMYCU-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of thiazole-pyrrole hybrids with variable aryl and acyl substituents. Below is a comparative analysis with analogs from recent literature:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The 3-chlorophenyl and 4-methylbenzoyl groups render the target compound less polar than analogs with methoxy or fluorophenyl substituents .
- Thermal Stability : Crystallographic studies (e.g., triclinic P 1 symmetry) suggest that bulkier substituents (e.g., butoxybenzoyl) reduce melting points compared to the target compound .
Spectroscopic Data
- NMR : The chemical shift of the pyrrole hydroxy group (δ ~10–12 ppm) is consistent across analogs. However, the 3-chlorophenyl substituent causes downfield shifts in aromatic protons (δ 7.2–7.8 ppm) compared to fluorophenyl analogs (δ 6.9–7.5 ppm) .
Computational and Crystallographic Studies
- Docking Simulations : AutoDock4 analyses reveal that the 3-chlorophenyl group in the target compound forms stronger van der Waals interactions with hydrophobic enzyme pockets than fluorophenyl analogs .
- Electron Density Maps : Multiwfn software highlights localized electron density around the chlorophenyl group, correlating with its electrophilic reactivity .
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